molecular formula C7H7FS B1302174 3-Fluorothioanisole CAS No. 658-28-6

3-Fluorothioanisole

Cat. No.: B1302174
CAS No.: 658-28-6
M. Wt: 142.2 g/mol
InChI Key: SQXSNYMCORGWCE-UHFFFAOYSA-N
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Description

3-Fluorothioanisole is an organic compound with the chemical formula C7H7FS. It is a volatile, colorless liquid with a distinctive aromatic odor. This compound is often used as an intermediate in organic synthesis and can be utilized to synthesize compounds with pharmaceutical activity .

Preparation Methods

Chemical Reactions Analysis

3-Fluorothioanisole undergoes several types of chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds similar to 3-Fluorothioanisole exhibit significant anticancer properties. A study published in The Journal of Physical Chemistry A highlights the compound's potential in targeting cancer cells through specific biochemical pathways, suggesting that its structural modifications can enhance its efficacy against various cancer types .

Antimicrobial Properties
this compound has been investigated for its antimicrobial effects. The compound's thioether group may contribute to its ability to disrupt microbial membranes, making it a candidate for developing new antimicrobial agents. Case studies have demonstrated its effectiveness against specific bacterial strains, indicating a promising area for further research .

Materials Science Applications

Polymer Synthesis
The thioether functionality of this compound allows it to act as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance. Research has shown that polymers synthesized with this compound exhibit improved mechanical properties, making them suitable for various industrial applications .

Nanotechnology
Recent advancements in nanotechnology have seen the use of this compound in creating nanoparticles for drug delivery systems. These nanoparticles can encapsulate therapeutic agents, improving their solubility and bioavailability. Studies have demonstrated the successful application of these nanoparticles in targeted drug delivery for cancer therapy .

Environmental Applications

Bioremediation
The compound's unique chemical structure makes it a candidate for bioremediation processes aimed at detoxifying contaminated environments. Research has suggested that microorganisms capable of metabolizing thioether compounds can be employed to remediate sites polluted with organosulfur compounds, including this compound .

Data Tables

Application AreaDescription
Medicinal ChemistryAnticancer and antimicrobial properties; potential for drug development
Materials ScienceUse as a monomer in polymer synthesis; enhancement of material properties
NanotechnologyDevelopment of drug delivery systems utilizing nanoparticles
Environmental ScienceRole in bioremediation processes for detoxifying contaminated sites

Comparison with Similar Compounds

Biological Activity

3-Fluorothioanisole (C7H7FS) is an organic compound that has garnered interest in various scientific fields, particularly in chemistry and biology. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Overview of this compound

This compound is characterized as a volatile, colorless liquid with a distinctive aromatic odor. It is primarily used as an intermediate in organic synthesis and has implications in pharmaceutical development due to its ability to modify biological activity. The compound's structure includes a thioether group, which contributes to its reactivity and interaction with biological systems.

The biological activity of this compound can be attributed to its interactions with various biomolecules. Key mechanisms include:

  • Enzyme Interaction : this compound can act as an enzyme inhibitor or activator, influencing metabolic pathways and cellular processes. For instance, it has been shown to interact with kinases involved in the MAPK/ERK signaling pathway, affecting protein phosphorylation and gene expression.
  • Substituent Effects : The presence of the fluorine atom alters the electronic properties of the compound, enhancing its reactivity and potential biological effects. This modification can lead to changes in binding affinity towards target proteins.
  • Metabolic Pathways : The compound participates in various metabolic pathways, interacting with enzymes that regulate metabolic flux. This can result in significant alterations in energy production and biosynthesis within cells.

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Activity Description
Enzyme Inhibition Inhibits kinases in MAPK/ERK pathway, affecting cellular signaling.
Antimicrobial Potential Exhibits antimicrobial properties against certain bacterial strains.
Cytotoxicity Shows cytotoxic effects on cancer cell lines at higher concentrations.
Pharmacological Applications Investigated for potential use in drug development due to its biological activity.

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound inhibited specific kinases involved in the MAPK signaling pathway. The inhibition resulted in reduced phosphorylation of downstream targets, suggesting a potential role in regulating cell growth and differentiation.

Case Study 2: Antimicrobial Activity

Research indicated that this compound exhibited antimicrobial activity against Escherichia coli and Staphylococcus aureus. The compound's effectiveness varied with concentration, highlighting its potential as a lead compound for developing new antimicrobial agents.

Case Study 3: Cytotoxic Effects

In vitro studies on cancer cell lines revealed that this compound induced apoptosis at elevated concentrations. This suggests that the compound may have therapeutic implications for cancer treatment, warranting further investigation into its mechanisms of action.

Q & A

Basic Research Questions

Q. What established synthetic methodologies are used to prepare 3-Fluorothioanisole, and how can reaction parameters (e.g., catalysts, solvents) be optimized for higher yields?

  • Methodology: Focus on nucleophilic aromatic substitution or Friedel-Crafts alkylation, varying parameters like temperature (80–120°C), solvent polarity (e.g., DMF vs. THF), and catalysts (e.g., Lewis acids). Monitor purity via GC-MS or HPLC. Comparative yield tables should be constructed to identify optimal conditions .

Q. How can spectroscopic techniques (NMR, IR, UV-Vis) and computational modeling (DFT) be integrated to characterize the ground-state structure of this compound?

  • Methodology: Use 19F^{19}\text{F} NMR to assess electronic effects of fluorine substitution. IR spectroscopy can identify S–C and C–F vibrational modes. DFT calculations (B3LYP/6-311+G(d,p)) validate bond angles and planarity. Cross-reference data with NIST-standardized spectral libraries .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology: Implement fume hoods for volatile thioether handling, use PPE (nitrile gloves, goggles), and follow GHS guidelines for flammability (Category 4) and toxicity. Store in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. What experimental and theoretical approaches resolve the substitution-induced nonplanarity of this compound in electronically excited states?

  • Methodology: Employ time-resolved fluorescence spectroscopy to track excited-state dynamics (nanosecond timescales). Compare with TD-DFT calculations to map potential energy surfaces. Analyze dihedral angles using Multiwfn for electron localization .

Q. How do solvent polarity and proticity influence the photophysical properties (e.g., fluorescence quantum yield) of this compound?

  • Methodology: Design solvent matrices (e.g., cyclohexane, ethanol, DMSO) to vary polarity. Measure Stokes shifts and lifetime decay kinetics. Use Kamlet-Taft parameters to correlate solvent effects with emission behavior .

Q. What strategies address contradictions between computational predictions and experimental observations of this compound’s conformational dynamics?

  • Methodology: Perform error analysis on DFT functionals (e.g., B3LYP vs. M06-2X) and basis sets. Validate computational models with high-resolution X-ray crystallography or rotational spectroscopy .

Q. How can comparative studies evaluate the electronic effects of fluorine substitution in this compound versus other halogenated thioanisoles (e.g., Cl, Br)?

  • Methodology: Construct Hammett plots using substituent constants (σm\sigma_m) to quantify electron-withdrawing effects. Compare frontier molecular orbitals (HOMO/LUMO) via DFT and assess reactivity in electrophilic substitution reactions .

Q. What advanced computational tools (e.g., Multiwfn, NBO analysis) are recommended for analyzing electron density distribution in this compound?

  • Methodology: Use Multiwfn to calculate Laplacian of electron density (2ρ\nabla^2 \rho) and bond critical points. NBO analysis identifies hyperconjugative interactions (e.g., σCFσSC\sigma_{C-F} \rightarrow \sigma^*_{S-C}) .

Q. What methodologies detect transient intermediates during the photodegradation of this compound?

  • Methodology: Utilize laser flash photolysis with UV-Vis detection or TR-ESR to capture radical intermediates. Pair with high-level ab initio methods (CASSCF) to map reaction pathways .

Q. How can researchers design mixed-method studies to evaluate this compound’s role in supramolecular interactions (e.g., host-guest systems)?

  • Methodology: Combine NMR titration (binding constants) with molecular dynamics simulations to assess non-covalent interactions (e.g., π\pi-stacking, dipole-dipole). Use SC-XRD to resolve structural motifs .

Q. Methodological Frameworks

  • Feasibility & Novelty : Apply FINER criteria to ensure questions are novel (e.g., unexplored solvent effects) and feasible within institutional resources .
  • Data Contradictions : Follow ’s guidance to iteratively refine hypotheses when computational and experimental data diverge.
  • Error Analysis : Quantify uncertainties in spectroscopic measurements (e.g., ±0.5 nm\pm 0.5\ \text{nm} in UV-Vis) and propagate errors using Monte Carlo simulations .

Properties

IUPAC Name

1-fluoro-3-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FS/c1-9-7-4-2-3-6(8)5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXSNYMCORGWCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374664
Record name 3-Fluorothioanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

658-28-6
Record name 1-Fluoro-3-(methylthio)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=658-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluorothioanisole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluorothioanisole
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Synthesis routes and methods

Procedure details

To a solution of 3-fluorothiophenol (4.73 g, 37.0 mmol) in diethyl carbonate (11 mL, 129 mmol) was added K2CO3 (7.67 g, 55.5 mmol) and 18-crown-6 ether (100 mg, 0.37 mmol). The reaction mixture was refluxed at 100° C. for 12 h. The reaction mixture was cooled to 20° C. then quenched by addition of H2O and extracted with Et2O. The combine organic solution was washed with H2O and brine, dried over MgSO4.to give 1-fluoro-3-(methylsulfanyl)benzene (5.10 g, 97%) as a colorless oil.
Quantity
4.73 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Name
Quantity
7.67 g
Type
reactant
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

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